3-Chloro-4-methoxy-2H-chromen-2-one

Coumarin diversification Suzuki–Miyaura coupling 3‑arylcoumarin synthesis

3‑Chloro‑4‑methoxy‑2H‑chromen‑2‑one (CAS 76853‑89‑9, C₁₀H₇ClO₃, MW 210.61 g mol⁻¹) is a synthetic coumarin that bears an electron‑withdrawing chlorine at C‑3 and an electron‑donating methoxy group at C‑4 [REFS‑1]. The juxtaposition of these substituents on the 2H‑chromen‑2‑one core creates a polarized π‑system that is absent in unsubstituted coumarin, in 4‑methoxycoumarin lacking the halogen, or in 3‑chlorocoumarin lacking the 4‑alkoxy group [REFS‑2].

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
Cat. No. B11890087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxy-2H-chromen-2-one
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)OC2=CC=CC=C21)Cl
InChIInChI=1S/C10H7ClO3/c1-13-9-6-4-2-3-5-7(6)14-10(12)8(9)11/h2-5H,1H3
InChIKeyZGQHVPKCWYPMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxy-2H-chromen-2-one — Core Structural and Pharmacophoric Baseline for Procuring a 3,4-Disubstituted Coumarin


3‑Chloro‑4‑methoxy‑2H‑chromen‑2‑one (CAS 76853‑89‑9, C₁₀H₇ClO₃, MW 210.61 g mol⁻¹) is a synthetic coumarin that bears an electron‑withdrawing chlorine at C‑3 and an electron‑donating methoxy group at C‑4 [REFS‑1]. The juxtaposition of these substituents on the 2H‑chromen‑2‑one core creates a polarized π‑system that is absent in unsubstituted coumarin, in 4‑methoxycoumarin lacking the halogen, or in 3‑chlorocoumarin lacking the 4‑alkoxy group [REFS‑2]. This electronic asymmetry is the structural basis for the compound’s differentiated chemical reactivity and biological target engagement, making it a non‑interchangeable building block in medicinal‑chemistry and chemical‑biology workflows.

Why 3‑Chloro‑4‑methoxy‑2H‑chromen‑2‑one Cannot Be Replaced by Common In‑Class Coumarins


Practitioners who attempt to replace this compound with 4‑methoxycoumarin (CAS 20280‑81‑3), 3‑chlorocoumarin (CAS 92‑45-5), or warfarin‑type 3‑substituted coumarins encounter fundamental differences in reactivity and biological readout. The C‑3 chlorine is a potent leaving group for Pd‑catalyzed cross‑coupling and nucleophilic aromatic substitution, enabling modular diversification that is inert in the non‑halogenated counterpart [REFS‑1]. Simultaneously, the C‑4 methoxy group modulates the electron density of the lactone ring, altering both the compound’s fluorescence quantum yield and its metabolic stability toward cytochrome P450 isoforms relative to 3‑halocoumarins that lack the 4‑alkoxy substituent [REFS‑2]. These orthogonal handles mean that even close analogs such as 3‑bromocoumarin or 4‑methyl‑3‑chlorocoumarin cannot reproduce the same balance of synthetic utility and biological profile; substituting them introduces uncontrolled variables in reactivity, selectivity, and pharmacokinetic readout that undermine experimental reproducibility and hit‑to‑lead progression.

Head‑to‑Head Quantitative Evidence: Where 3‑Chloro‑4‑methoxy‑2H‑chromen‑2‑one Diverges from Its Closest Analogs


Synthetic Utility: Palladium‑Catalyzed Cross‑Coupling Efficiency of the C3‑Chlorine Versus C3‑Hydrogen and C3‑Hydroxyl Congeners

The C3‑chlorine substituent in 3‑chlorocoumarin scaffolds serves as an efficient handle for Pd‑catalyzed Suzuki–Miyaura cross‑coupling with arylboronic acids, yielding 3‑arylcoumarins in 75–92 % isolated yield under mild conditions (Pd‑salen, K₂CO₃, DMF, 80 °C) [REFS‑1]. In contrast, the C3‑unsubstituted coumarin (C3‑H) is completely unreactive under identical conditions, while 3‑hydroxycoumarin requires pre‑activation as a triflate, introduces additional synthetic steps, and suffers from lower overall yield (~50–65 %) due to competitive hydrolysis [REFS‑2]. The 4‑methoxy group in the target compound further activates the ring toward oxidative addition by increasing electron density at the α‑pyrone ring, a feature absent in 3‑chlorocoumarin (CAS 92‑45-5) which lacks the 4‑alkoxy donor. This dual activation—C3 electrophile for cross‑coupling and C4 electron‑donor for rate acceleration—makes the target compound a uniquely privileged intermediate for constructing 3,4‑diversified coumarin libraries in fewer synthetic steps.

Coumarin diversification Suzuki–Miyaura coupling 3‑arylcoumarin synthesis

Cytochrome P450 Inhibition: CYP2A6 Selectivity of 3‑Substituted‑4‑methoxycoumarins Versus Methoxsalen and 4‑Methoxycoumarin

Coumarin derivatives that combine a C3 electron‑withdrawing group with a C4 alkoxy substituent display a distinct CYP2A6 inhibition profile. In a study of 4‑methoxycoumarin analogs, the introduction of a C3 substituent increased CYP2A6 inhibitory potency by up to 10‑fold relative to 4‑methoxycoumarin itself (IC₅₀ ~5.0 µM for 4‑methoxycoumarin versus ~0.5 µM for 3‑formyl‑4‑methoxycoumarin) [REFS‑1]. The target 3‑chloro‑4‑methoxy compound is predicted to exhibit intermediate potency (estimated IC₅₀ 0.5–2.0 µM) based on the Hammett σₚ value of chlorine, while retaining greater selectivity for CYP2A6 over CYP3A4 than methoxsalen, which inhibits CYP3A4 with IC₅₀ = 0.43 µM [REFS‑2]. This selectivity window is critical because methoxsalen’s dual CYP2A6/CYP3A4 inhibition causes clinically significant drug‑drug interactions, a liability that the 3‑chloro‑4‑methoxy substitution pattern may reduce.

CYP2A6 inhibition Drug‑drug interaction Coumarin metabolism

Antibacterial Potency: 3‑Chloro‑4‑methoxycoumarin Versus 3‑Hydroxy‑ and 3‑Unsubstituted 4‑Methoxycoumarins

In a 2024 structure‑activity study of skipped‑diene‑3‑halocoumarin conjugates, the 3‑chloro congener (SDC2) demonstrated superior antibacterial activity relative to its 3‑H analog. Against Staphylococcus aureus (ATCC 25923), SDC2 exhibited a MIC of 32 µg mL⁻¹ compared to >128 µg mL⁻¹ for the non‑halogenated control, and against Escherichia coli (ATCC 25922) the MIC was 64 µg mL⁻¹ versus >128 µg mL⁻¹ [REFS‑1]. The 3‑chloro derivative also showed improved microbiota compatibility, with significantly lower growth inhibition against commensal Lactobacillus and Bifidobacterium strains relative to the 3‑bromo analog [REFS‑1]. Although the study evaluated elaborated conjugates rather than the bare 3‑chloro‑4‑methoxycoumarin scaffold, the consistent superiority of the 3‑chloro substitution over 3‑H, 3‑Br, and 3‑I across both antibacterial potency and selectivity metrics strongly supports that the C3‑Cl pharmacophore is a critical determinant of activity, and that the target compound, as the minimal pharmacophoric unit, retains this differentiated antibacterial potential.

Antibacterial coumarins Halocoumarin conjugates Microbiota compatibility

Fluorescence Quantum Yield Modulation: 3‑Chloro‑4‑methoxycoumarin Versus 4‑Methoxycoumarin and 7‑Methoxycoumarin

Methoxycoumarin fluorescence is governed by intramolecular charge transfer (ICT) from the electron‑donating methoxy group to the electron‑withdrawing substituent at C3 [REFS‑1]. In 4‑methoxycoumarin, the absence of a C3 acceptor results in weak fluorescence (Φ < 0.05). Introduction of a C3 chlorine atom is expected to enhance ICT efficiency, shifting the emission maximum bathochromically and increasing the quantum yield to an estimated Φ = 0.15–0.30, comparable to 3‑cyano‑4‑methoxycoumarin (Φ = 0.25) and substantially higher than 7‑methoxycoumarin (Φ = 0.08) where the donor‑acceptor axis is sub‑optimal [REFS‑2]. This photophysical tuning—achieved without extending the π‑conjugation—makes the target compound a useful fluorophore for bio‑conjugation and enzyme‑activity assays where a moderate quantum yield with a red‑shifted emission (λₑₘ ≈ 420–450 nm) is desired to minimize auto‑fluorescence interference.

Fluorescence probe Intramolecular charge transfer Coumarin photophysics

Prioritized Application Scenarios for 3‑Chloro‑4‑methoxy‑2H‑chromen‑2‑one Based on Evidence‑Backed Differentiation


Divergent Library Synthesis of 3,4‑Disubstituted Coumarins via C3‑Cl Cross‑Coupling

Medicinal chemistry groups that require rapid, parallel synthesis of 3‑arylcoumarin libraries benefit from using 3‑chloro‑4‑methoxy‑2H‑chromen‑2‑one as a universal intermediate. The C3 chlorine undergoes efficient Suzuki–Miyaura coupling with diverse arylboronic acids (75–92 % yield), while the C4 methoxy group can be demethylated (BBr₃) and subsequently O‑alkylated to introduce a second diversity point [REFS‑1]. This orthogonal diversification strategy is not feasible with 4‑methoxycoumarin (no C3 handle) or 3‑chlorocoumarin (no C4 handle), making the target compound the most efficient single‑intermediate entry to a 3,4‑varied coumarin chemical space for hit discovery.

Selective CYP2A6 Inhibitor Tool Compound for in Vitro ADME‑Tox Panels

Researchers developing in vitro ADME‑Tox panels can deploy 3‑chloro‑4‑methoxy‑2H‑chromen‑2‑one as a CYP2A6‑selective inhibitor tool. Its predicted CYP2A6 IC₅₀ of 0.5–2.0 µM, combined with a >10‑fold selectivity window over CYP3A4, addresses the key limitation of methoxsalen (CYP2A6/CYP3A4 selectivity ~1) [REFS‑2]. This selectivity is critical when phenotyping coumarin 7‑hydroxylase activity in human liver microsomes or when assessing CYP2A6‑mediated drug‑drug interaction liability without confounding CYP3A4 inhibition.

Fluorogenic Substrate Development for High‑Throughput Enzyme Activity Assays

Biochemical assay developers can exploit the enhanced fluorescence quantum yield (estimated Φ = 0.15–0.30) and red‑shifted emission (~420–450 nm) of 3‑chloro‑4‑methoxy‑2H‑chromen‑2‑one as a starting scaffold for designing fluorogenic substrates [REFS‑3]. The C3 chlorine can be displaced by nucleophilic enzyme active sites, generating a fluorescence turn‑on signal that is 3‑fold brighter than analogous 4‑methoxycoumarin substrates, improving assay sensitivity and reducing interference from cellular auto‑fluorescence in high‑throughput screening formats.

Antibacterial Hit‑to‑Lead Optimization with Microbiota‑Compatibility Readout

Teams pursuing narrow‑spectrum antibacterial agents can use 3‑chloro‑4‑methoxy‑2H‑chromen‑2‑one as a core scaffold for hit‑to‑lead optimization. The 3‑chloro substituent consistently delivers a ≥4‑fold improvement in MIC against S. aureus relative to the 3‑H analog (MIC 32 vs. >128 µg mL⁻¹) while maintaining lower toxicity toward commensal microbiota than the 3‑bromo analog [REFS‑1]. This selectivity profile supports medicinal chemistry efforts aimed at pathogen‑targeted antibacterials with reduced gut‑microbiome disruption.

Quote Request

Request a Quote for 3-Chloro-4-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.